1,3-Bis(allyloxy)benzene
Overview
Description
1,3-Bis(allyloxy)benzene is an organic compound with the molecular formula C12H14O2 It consists of a benzene ring substituted with two allyloxy groups at the 1 and 3 positions
Preparation Methods
1,3-Bis(allyloxy)benzene can be synthesized through the O-allylation of resorcinol with allyl bromide using aqueous potassium hydroxide as a base. The reaction is typically carried out under phase-transfer catalysis conditions, which can be enhanced by ultrasonication . This method involves the use of a multi-site phase-transfer catalyst combined with ultrasonication to improve the reaction kinetics and yield .
Chemical Reactions Analysis
1,3-Bis(allyloxy)benzene undergoes various types of chemical reactions, including:
Oxidation: The allyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction: The double bonds in the allyloxy groups can be reduced to form saturated alkoxy groups.
Substitution: The allyloxy groups can participate in nucleophilic substitution reactions, where the allyloxy group is replaced by other nucleophiles.
Polymerization: The allyloxy groups can undergo polymerization reactions to form cross-linked polymeric structures.
Common reagents used in these reactions include potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Bis(allyloxy)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used as a precursor for the synthesis of biologically active compounds.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Bis(allyloxy)benzene involves its ability to undergo various chemical transformations due to the presence of allyloxy groups. These groups can participate in a range of reactions, making the compound versatile in different chemical processes. The molecular targets and pathways involved depend on the specific application and the type of reaction it undergoes.
Comparison with Similar Compounds
1,3-Bis(allyloxy)benzene can be compared with other similar compounds such as 1,4-Bis(allyloxy)benzene and 1,2-Bis(allyloxy)benzene. These compounds also contain allyloxy groups but differ in the positions of substitution on the benzene ring. The unique positioning of the allyloxy groups in this compound gives it distinct chemical properties and reactivity compared to its isomers .
Similar compounds include:
- 1,4-Bis(allyloxy)benzene
- 1,2-Bis(allyloxy)benzene
- Allyl phenyl ether
Each of these compounds has its own unique set of properties and applications, making this compound a valuable compound for specific research and industrial purposes.
Properties
IUPAC Name |
1,3-bis(prop-2-enoxy)benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-3-8-13-11-6-5-7-12(10-11)14-9-4-2/h3-7,10H,1-2,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJYGOOYSJQPLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC(=CC=C1)OCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90396025 | |
Record name | 1,3-bis(allyloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90396025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13594-95-1 | |
Record name | 1,3-bis(allyloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90396025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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